molecular formula C19H24N4O7 B15449633 Trp-Ser-Glu CAS No. 62568-64-3

Trp-Ser-Glu

Cat. No.: B15449633
CAS No.: 62568-64-3
M. Wt: 420.4 g/mol
InChI Key: UIRPULWLRODAEQ-QEJZJMRPSA-N
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Description

The tripeptide Trp-Ser-Glu is a short amino acid sequence supplied for scientific investigation into the structure and function of bioactive peptides. Food-derived bioactive peptides, typically containing 2–20 amino acids, are a rich area of study for their potential to exert various physiological effects and mitigate chronic diseases . Researchers can utilize this tripeptide to unravel its underlying mechanisms of action, particularly through modern omics approaches. Multi-omics analysis is a powerful tool for identifying key altered genes, proteins, and metabolites, as well as mapping involved metabolic and signaling pathways in disease models . The presence of tryptophan (Trp), serine (Ser), and glutamic acid (Glu) offers a compact model for studying how specific amino acids contribute to peptide stability, receptor interaction, and overall bioactivity. This peptide is ideal for research applications in areas such as type 2 diabetes, obesity, hypertension, and neurodegenerative disorders, where peptide-based pathways are increasingly explored . Our this compound is provided with comprehensive quality control documentation. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62568-64-3

Molecular Formula

C19H24N4O7

Molecular Weight

420.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H24N4O7/c20-12(7-10-8-21-13-4-2-1-3-11(10)13)17(27)23-15(9-24)18(28)22-14(19(29)30)5-6-16(25)26/h1-4,8,12,14-15,21,24H,5-7,9,20H2,(H,22,28)(H,23,27)(H,25,26)(H,29,30)/t12-,14-,15-/m0/s1

InChI Key

UIRPULWLRODAEQ-QEJZJMRPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Biological Activity

Trp-Ser-Glu (Tryptophan-Serine-Glutamic Acid) is a tripeptide that has garnered attention for its potential biological activities, especially in the context of neurobiology and cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

This compound consists of three amino acids:

  • Tryptophan (Trp) : An essential amino acid involved in serotonin production.
  • Serine (Ser) : A non-essential amino acid that plays a role in metabolism and neurotransmitter synthesis.
  • Glutamic Acid (Glu) : An amino acid that functions as a neurotransmitter and is crucial for cellular metabolism.

The sequence of these amino acids contributes to the peptide's unique properties and biological functions.

  • Neurotransmitter Precursor : Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The presence of Ser and Glu may enhance the stability and transport of Trp across the blood-brain barrier, potentially increasing serotonin synthesis .
  • Cell Signaling : Glutamic acid is known for its role as an excitatory neurotransmitter. The combination with Ser may modulate synaptic transmission and plasticity, impacting cognitive functions .
  • Cancer Targeting : Recent studies have indicated that Ser-Glu can be used as a targeting ligand for nanoparticles in cancer therapy. Specifically, it has shown selective binding to pancreatic cancer cells via the peptide transporter 1 (PEPT1), enhancing the efficacy of drug delivery systems .

Case Studies

  • Nanoparticle Functionalization : A study demonstrated that nanoparticles conjugated with Ser-Glu effectively targeted pancreatic cancer cells both in vitro and in vivo. The study showed that these nanoparticles were internalized by AsPC-1 cells, indicating the potential for targeted cancer therapies using this compound .
  • Dietary Supplementation Effects : Research on dietary Trp supplementation has highlighted its effects on behavioral responses and stress management. Increased levels of serotonin from enhanced Trp availability may contribute to improved mood and reduced anxiety .

Comparative Biological Activity

The biological activity of this compound can be compared to other peptides such as Delta-Sleep-Inducing Peptide (DSIP), which also influences sleep patterns but through different mechanisms. Below is a comparison table summarizing key aspects:

FeatureThis compoundDelta-Sleep-Inducing Peptide (DSIP)
CompositionTryptophan - Serine - Glutamic AcidVaries (contains multiple amino acids)
Primary FunctionNeurotransmitter precursorInduces sleep
Mechanism of ActionEnhances serotonin synthesisModulates sleep-wake cycles
Therapeutic ApplicationsCancer targeting, mood regulationSleep disorders

Comparison with Similar Compounds

Comparison with Similar Compounds

Trp-Ser-Glu shares structural and functional similarities with several peptides and derivatives. Below is a detailed comparison:

Cyclo(Trp-Ser)

  • Structure : Cyclic dipeptide (cyclized via amide bond between Trp and Ser).
  • Function: Acts as a bacterial quorum sensing inhibitor (QSI), disrupting biofilm formation and virulence factor production in Pseudomonas aeruginosa .
  • Key Findings :
    • Exhibits moderate anti-QS activity but suffers from poor water solubility.
    • Structural modifications (e.g., glycosylation or alkylation) enhance solubility and antimicrobial efficacy. For instance, glycosylated derivatives reduced pyocyanin production by 40% and elastase activity by 35% at 1 mM .
  • Contrast with this compound : Unlike the linear this compound, cyclo(Trp-Ser) has rigid conformation due to cyclization, improving enzymatic stability and membrane penetration.

γ-Glu-Trp (EnW Peptides)

  • Structure : γ-glutamyl-tryptophan derivatives (e.g., γ-Glu-Trp, γ-[Glu]₂-Trp).
  • Function : Modulates serotonin (5-HT) synthesis in zebrafish, alleviating anxiety-like behaviors .
  • Key Findings :
    • γ-Glu-Trp increased brain Trp concentration (by 25%) and 5-HT levels (by 18%) in zebrafish, enhancing exploratory behavior .
    • Bioavailability is attributed to γ-glutamylation, which protects Trp from rapid degradation.
  • Contrast with this compound : The γ-glutamyl linkage in EnW peptides enhances metabolic stability, whereas this compound’s linear structure may limit its pharmacokinetic profile.

p-Glu-Ser-Leu-Arg-Trp Amide

  • Structure : Pentapeptide with pyroglutamate (p-Glu) and C-terminal amidation.
  • Key Findings :
    • Localized in neurons associated with sphincter muscle control, suggesting a role in neuromuscular signaling .
    • Structural features (p-Glu and Arg-Trp-NH₂ motifs) are critical for receptor binding.
  • Contrast with this compound : The extended sequence and post-translational modifications (amidation, p-Glu) confer receptor specificity absent in this compound.

DSIP Analogues

  • Structure : DSIP (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) and its truncated analogues, including this compound .
  • Function : Induces slow-wave sleep in mammals.
  • Key Findings :
    • This compound, though shorter than DSIP, retained partial EEG-modulating activity in rabbits at 6 nmol/kg doses .
    • Removal of key residues (e.g., Ala-Gly-Gly) in analogues reduced potency, highlighting sequence-dependent effects.
  • Contrast with this compound : Full-length DSIP exhibits stronger sleep-inducing effects, suggesting this compound may serve as a minimal active fragment.

Table 1: Structural and Functional Comparison

Compound Structure Key Modifications Biological Activity Efficacy/Concentration Source/Study Model
This compound Linear tripeptide None EEG modulation Partial activity at 6 nmol/kg Rabbits
Cyclo(Trp-Ser) Cyclic dipeptide Glycosylation/alkylation Anti-quorum sensing 1 mM (biofilm inhibition) P. aeruginosa
γ-Glu-Trp γ-glutamyl-tryptophan γ-glutamylation Serotonin synthesis 56–500 μg/mL (behavioral) Zebrafish
p-Glu-Ser-Leu-Arg-Trp-NH₂ Pentapeptide p-Glu, C-terminal amidation Neuromuscular signaling Not quantified Sea anemones

Mechanistic and Pharmacokinetic Differences

  • Solubility: Cyclo(Trp-Ser) derivatives were modified to address poor water solubility , whereas γ-Glu-Trp’s solubility is naturally enhanced by glutamylation . This compound’s solubility remains unoptimized.
  • Target Specificity : The sea anemone pentapeptide and DSIP show CNS specificity, while cyclo(Trp-Ser) targets bacterial communication .
  • Metabolic Stability : γ-Glu-Trp and amidated peptides resist proteolysis better than linear tripeptides like this compound.

Preparation Methods

Resin Selection and Initial Amino Acid Anchoring

Solid-phase synthesis begins with anchoring the C-terminal amino acid (glutamic acid) to a polymeric resin. Benzhydrylamine (BHA) resins or chloromethylated polystyrene resins are preferred for carboxylate attachment via amide bonds. For glutamic acid, the γ-carboxyl group is typically protected as a tert-butyl ester (OtBu), while the α-carboxyl is activated for resin coupling. In US4569967A, chloromethylated resins are functionalized with secondary amines to enable stable amide linkages, ensuring minimal racemization during subsequent couplings.

Protection Schemes and Sequential Coupling

The α-amino group of glutamic acid is protected with tert-butoxycarbonyl (Boc) or 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groups. Boc chemistry, as detailed in US4569967A, employs trifluoroacetic acid (TFA) for iterative deprotection, whereas Fmoc relies on piperidine. Serine’s hydroxyl group is shielded with benzyl (Bzl) or tert-butyl (tBu) ethers, while tryptophan’s indole ring remains unprotected due to its relative inertness.

Coupling agents such as dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) facilitate amide bond formation. US4569967A specifies DCC-mediated couplings in dimethylformamide (DMF) at room temperature for 1.5–2 hours, achieving >98% coupling efficiency per cycle. After each coupling, ninhydrin testing confirms reaction completeness, with incomplete steps necessitating recoupling.

Cleavage and Global Deprotection

Post-synthesis, the peptide-resin undergoes cleavage using anhydrous hydrogen fluoride (HF) or TFA. HF at 0°C for 2 hours, with anisole as a scavenger, simultaneously cleaves the peptide and removes Boc and benzyl-based protections. For Fmoc-based syntheses, TFA cocktails (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5) are employed, preserving acid-labile protections like OtBu until final deprotection.

Solution-Phase Synthesis of this compound

Stepwise Condensation Strategy

Solution-phase synthesis involves sequential coupling of protected amino acids in organic solvents. Glutamic acid’s α-carboxyl is activated as a p-nitrophenyl ester, while its γ-carboxyl remains protected as a benzyl ester. Serine’s hydroxyl is safeguarded with a tert-butyl group, and tryptophan’s α-amino group uses Boc protection.

Coupling proceeds via mixed carbonic anhydrides or carbodiimides. US4569967A highlights DCC/HOBt activation in dichloromethane (DCM), with reaction monitoring via thin-layer chromatography (TLC). After each coupling, intermediates are purified by silica gel chromatography to remove unreacted reagents.

Final Deprotection and Purification

Global deprotection employs catalytic hydrogenation (Pd/C, H2) to remove benzyl groups and TFA for Boc cleavage. The resultant crude peptide is purified by ion-exchange chromatography on carboxymethyl cellulose (CMC) columns, followed by partition chromatography on Sephadex G-25. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >99% purity.

Enzymatic Synthesis and Biocatalytic Approaches

Protease-Catalyzed Fragment Condensation

Subtilisin or thermolysin catalyzes peptide bond formation in reverse hydrolysis. For this compound, fragments like Z-Trp-Ser-OtBu and H-Glu-OBzl could be ligated in aqueous-organic biphasic systems. However, low yields (<30%) and stringent pH/temperature requirements limit scalability.

Comparative Analysis of Synthesis Methods

Parameter Solid-Phase Synthesis Solution-Phase Synthesis Enzymatic Synthesis
Yield 70–85% 50–65% 20–35%
Purity >95% after HPLC >90% after chromatography <80%
Time 3–5 days 7–10 days 2–4 days
Cost High (resins, reagents) Moderate Low (enzymes reusable)
Racemization Risk Low (0.5–2%) Moderate (3–8%) Negligible

Challenges and Optimization Strategies

Racemization During Activation

Glutamic acid’s α-carboxyl activation risks racemization, especially with DCC. US4569967A mitigates this via HOBt additive, reducing racemization to <1%. Pre-activation as pentafluorophenyl esters further stabilizes intermediates.

Side Reactions with Tryptophan

Tryptophan’s indole ring is susceptible to oxidation. Synthesis under inert atmospheres (N2/Ar) with antioxidants (e.g., ascorbic acid) preserves integrity.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing and purifying Trp-Ser-Glu?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry is the most common approach. Key steps include:

  • Resin activation : Use of Rink amide resin for C-terminal amidation.
  • Coupling cycles : Sequential addition of Fmoc-Glu(OtBu)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Trp(Boc)-OH with HBTU/DIPEA activation.
  • Deprotection and cleavage : TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) to remove side-chain protecting groups and release the peptide.
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : A combination of techniques ensures structural accuracy:

  • Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (expected: ~405.4 Da).
  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 or D2O to verify backbone connectivity and side-chain conformations.
  • Circular dichroism (CD) : To assess secondary structure in aqueous buffers, particularly pH-dependent folding .

Advanced Research Questions

Q. What computational approaches model the thermodynamic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Tools like GROMACS or AMBER simulate peptide behavior in explicit solvent models (e.g., TIP3P water) at different pH levels.
  • Free energy calculations : Use umbrella sampling or metadynamics to analyze pH-dependent conformational changes, focusing on protonation states of Glu (pKa ~4.1) and Trp (indole ring stability).
  • Validation : Compare simulation results with experimental CD and NMR data to refine force fields .

Q. How can contradictory binding affinity data for this compound across studies be reconciled?

  • Methodological Answer : Contradictions often arise from experimental variables. A systematic approach includes:

  • Meta-analysis : Pool data from multiple studies and apply mixed-effects models to account for variability in buffer composition (e.g., ionic strength), temperature, and assay type (SPR vs. ITC).
  • Control experiments : Replicate binding assays under standardized conditions (e.g., 25°C, PBS pH 7.4) with internal controls (e.g., known ligands).
  • Error source identification : Quantify batch-to-batch peptide purity variations using HPLC-MS .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

  • Methodological Answer :

  • Chemical modification : PEGylation or lipidation to enhance serum stability.
  • Encapsulation : Use of liposomes or PLGA nanoparticles to protect against enzymatic degradation.
  • In vivo tracking : Radiolabeling (e.g., 14C-Trp) or fluorescent tagging (FITC-Ser) for real-time biodistribution analysis in rodent models .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating this compound’s antioxidant activity?

  • Methodological Answer :

  • Assay selection : Use ORAC (oxygen radical absorbance capacity) and DPPH radical scavenging assays.
  • Controls : Include Trolox (water-soluble vitamin E analog) as a positive control.
  • Data normalization : Express activity as μmol Trolox equivalents per mg peptide, adjusting for baseline absorbance fluctuations.
  • Reproducibility : Triplicate runs with blinded sample analysis to minimize bias .

Q. What statistical methods address batch variability in this compound synthesis?

  • Methodological Answer :

  • ANOVA : Compare purity and yield across batches to identify significant outliers.
  • Multivariate analysis : PCA (principal component analysis) to correlate variability with synthesis parameters (e.g., coupling time, reagent lot).
  • Quality-by-design (QbD) : Implement DoE (design of experiments) to optimize critical process parameters .

Ethical & Reproducibility Considerations

Q. How to ensure ethical compliance in animal studies involving this compound?

  • Methodological Answer :

  • Institutional approval : Submit protocols to IACUC (Institutional Animal Care and Use Committee) with justification for sample sizes and endpoints.
  • ARRIVE guidelines : Adhere to reporting standards for humane endpoints and data transparency.
  • Data sharing : Deposit raw pharmacokinetic data in repositories like Zenodo for independent verification .

Q. What documentation practices enhance reproducibility of this compound research?

  • Methodological Answer :

  • Electronic lab notebooks (ELNs) : Record synthesis parameters (e.g., reaction times, solvent ratios) in platforms like LabArchives.
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Code sharing : Publish MD simulation scripts on GitHub with version control .

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